2-(3-Methylvaleryl)oxazole is a chemical compound classified as an oxazole derivative, which is characterized by a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. Oxazoles are known for their diverse chemical reactivity and ability to participate in various chemical transformations.
Source: The compound can be synthesized using various methods, with literature indicating several synthetic routes that leverage different starting materials and reaction conditions.
Classification: 2-(3-Methylvaleryl)oxazole falls under the category of heterocycles, specifically oxazoles, which are widely studied for their pharmacological properties.
The synthesis of 2-(3-Methylvaleryl)oxazole can be achieved through several established methods, including:
The choice of synthesis method often depends on the desired substituents on the oxazole ring and the availability of starting materials. For example, the van Leusen method is particularly advantageous for introducing various substituents at the 5-position of the oxazole ring due to its versatility in handling different aldehydes.
The molecular structure of 2-(3-Methylvaleryl)oxazole consists of a five-membered ring containing one nitrogen atom and one oxygen atom. The specific substituent at position 2 is a 3-methylvaleryl group, which affects both the physical properties and reactivity of the compound.
This structure indicates that the compound has a branched alkyl chain that may influence its solubility and interaction with biological targets.
2-(3-Methylvaleryl)oxazole can undergo various chemical reactions typical for oxazoles, including:
The reactivity patterns are influenced by the electronic nature of substituents on both the oxazole ring and the side chain, which can modulate reaction pathways and product distributions.
The mechanism of action for compounds like 2-(3-Methylvaleryl)oxazole often involves interaction with biological targets such as enzymes or receptors. The specific mechanism may vary based on its structural features, but generally involves:
Quantitative data regarding binding affinities or kinetic parameters would typically be obtained through experimental studies such as enzyme inhibition assays or receptor binding studies.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
2-(3-Methylvaleryl)oxazole has potential applications in:
The integration of oxazole motifs into pharmaceutical agents represents a significant evolution in medicinal chemistry, with 2-(3-Methylvaleryl)oxazole emerging as a structurally sophisticated derivative. Oxazole-containing compounds gained prominence in the late 20th century, exemplified by FDA-approved therapeutics like linezolid (2000), an oxazolidinone antibiotic targeting Gram-positive pathogens [2] [5]. This period marked a strategic shift toward heterocyclic scaffolds to address antibiotic resistance and pharmacokinetic limitations of older drug classes. The development of 2-(3-Methylvaleryl)oxazole aligns with this trend, designed to leverage the oxazole nucleus's capacity for targeted molecular interactions. Its synthesis, first documented in the early 2000s (CAS: 898759-26-7), responded to the need for compounds with improved metabolic stability and binding specificity [9]. The 3-methylvaleryl side chain was strategically incorporated to modulate lipophilicity and steric bulk, enhancing interactions with hydrophobic enzyme pockets—a design principle observed in protease inhibitors like raltegravir, which features an oxadiazole core [7].
Table 1: Evolution of Key Oxazole-Based Therapeutics [2] [5] [7]
FDA Approval Year | Drug | Therapeutic Class | Oxazole Role |
---|---|---|---|
2000 | Linezolid | Oxazolidinone antibiotic | Core pharmacophore (1,3-oxazolidine) |
2007 | Raltegravir | HIV integrase inhibitor | Bioisostere (oxadiazole) |
2014 | Tedizolid | Oxazolidinone antibiotic | Core pharmacophore (1,3-oxazolidin-2-one) |
2019 | Relebactam | β-lactamase inhibitor | 2-Imidazolidinone component |
The oxazole ring in 2-(3-Methylvaleryl)oxazole confers critical electronic and steric properties that enhance bioactivity. This five-membered heterocycle (C₃H₃NO) contains nitrogen and oxygen atoms separated by a carbon atom, creating a polarized electron system. This allows for:
In 2-(3-Methylvaleryl)oxazole, the acyl substituent at C-2 position further rigidifies the molecule, optimizing orientation for target engagement. This structural feature mimics natural bioactive oxazoles like streptochlorin (isolated from Streptomyces spp.), which exhibits antifungal properties through similar mechanisms [5].
The 3-methylvaleryl group [CH₃CH₂CH(CH₃)CH₂C(O)–] is a pivotal determinant of 2-(3-Methylvaleryl)oxazole’s drug-likeness. This branched aliphatic chain influences three key pharmacokinetic parameters:1. Lipophilicity & Membrane Permeability:- The substituent increases logP (predicted: 1.023 ± 0.06), promoting passive diffusion across lipid bilayers [9].- Branching reduces crystallization tendency, enhancing solubility compared to linear chains (e.g., valeryl vs. pentanoyl) [10].
Table 2: Impact of 3-Methylvaleryl on Simulated Binding Affinities [8] [9]
Compound | Substituent | Binding Energy (ΔG, kcal/mol) | Target |
---|---|---|---|
2-(3-Methylvaleryl)oxazole | 3-Methylvaleryl | −7.1 (predicted) | Cathepsin K |
2-Valeryloxazole | Linear pentanoyl | −6.6 | Cathepsin K |
2-Cycloheptyloxazole | Cycloheptyl | −7.3 | Cathepsin K |
Unsubstituted oxazole | H | −5.2 | Cathepsin K |
Synthetic accessibility is retained via microwave-assisted coupling—3-methylvaleryl chloride reacts with oxazole precursors under solvent-free conditions, yielding 75–90% in <10 minutes [10]. This efficiency underscores the compound’s viability for scalable medicinal chemistry applications.
Table 3: Key Identifiers for 2-(3-Methylvaleryl)oxazole [9]
Property | Value |
---|---|
CAS Number | 898759-26-7 |
Molecular Formula | C₉H₁₃NO₂ |
Molecular Weight | 167.21 g/mol |
Predicted Boiling Point | 240.8 ± 23.0 °C |
Predicted Density | 1.023 ± 0.06 g/cm³ |
Predicted pKa | -1.69 ± 0.10 |
Synthetic Route | Acylation of oxazole with 3-methylvaleryl chloride |
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8